5-CHLORO-N-[(2E)-3,4-DIPHENYL-2,3-DIHYDRO-1,3-THIAZOL-2-YLIDENE]PYRIDIN-2-AMINE
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Overview
Description
5-CHLORO-N-[(2E)-3,4-DIPHENYL-2,3-DIHYDRO-1,3-THIAZOL-2-YLIDENE]PYRIDIN-2-AMINE is a synthetic organic compound that belongs to the class of thiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-CHLORO-N-[(2E)-3,4-DIPHENYL-2,3-DIHYDRO-1,3-THIAZOL-2-YLIDENE]PYRIDIN-2-AMINE typically involves the following steps:
Formation of Thiazole Ring: The thiazole ring can be synthesized by the reaction of a thiourea derivative with a haloketone under acidic conditions.
Substitution Reaction: The thiazole derivative is then reacted with 5-chloro-2-pyridinamine in the presence of a base to form the final compound.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve the use of reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the chloro and pyridine sites.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Bases like sodium hydroxide or potassium carbonate, and solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry
Catalysis: The compound may be used as a ligand in catalytic reactions.
Material Science:
Biology
Antimicrobial Activity: Thiazole derivatives are often studied for their antimicrobial properties.
Enzyme Inhibition: Potential use as inhibitors of specific enzymes.
Medicine
Drug Development: Research into its potential as a therapeutic agent for various diseases.
Diagnostic Tools: Possible use in diagnostic assays and imaging.
Industry
Chemical Manufacturing: Use as intermediates in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 5-CHLORO-N-[(2E)-3,4-DIPHENYL-2,3-DIHYDRO-1,3-THIAZOL-2-YLIDENE]PYRIDIN-2-AMINE involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Thiazole Derivatives: Compounds with similar thiazole structures.
Pyridine Derivatives: Compounds with similar pyridine structures.
Uniqueness
5-CHLORO-N-[(2E)-3,4-DIPHENYL-2,3-DIHYDRO-1,3-THIAZOL-2-YLIDENE]PYRIDIN-2-AMINE is unique due to its specific combination of functional groups and structural features
Properties
Molecular Formula |
C20H14ClN3S |
---|---|
Molecular Weight |
363.9g/mol |
IUPAC Name |
N-(5-chloropyridin-2-yl)-3,4-diphenyl-1,3-thiazol-2-imine |
InChI |
InChI=1S/C20H14ClN3S/c21-16-11-12-19(22-13-16)23-20-24(17-9-5-2-6-10-17)18(14-25-20)15-7-3-1-4-8-15/h1-14H |
InChI Key |
PFDWTGZOBIZZLP-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CSC(=NC3=NC=C(C=C3)Cl)N2C4=CC=CC=C4 |
Canonical SMILES |
C1=CC=C(C=C1)C2=CSC(=NC3=NC=C(C=C3)Cl)N2C4=CC=CC=C4 |
Origin of Product |
United States |
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